molecular formula C8H13NO3 B15323890 Tert-butyl 2-isocyanatopropanoate

Tert-butyl 2-isocyanatopropanoate

Cat. No.: B15323890
M. Wt: 171.19 g/mol
InChI Key: IQFKFEXZGHIDLM-UHFFFAOYSA-N
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Description

Tert-butyl 2-isocyanatopropanoate is an organic compound that features a tert-butyl ester group and an isocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-isocyanatopropanoate can be synthesized through a multi-step process involving the reaction of tert-butyl alcohol with 2-isocyanatopropanoic acid. The reaction typically requires the use of a dehydrating agent to facilitate the formation of the ester bond. Common reagents used in this synthesis include tert-butyl hydroperoxide and benzyltriethylammonium chloride .

Industrial Production Methods

Industrial production of this compound often involves the use of phase-transfer catalysts to enhance the efficiency of the reaction. The process is conducted under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-isocyanatopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The isocyanate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-isocyanatopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of tert-butyl 2-isocyanatopropanoate involves the reactivity of the isocyanate group. This group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are often facilitated by the electron-withdrawing nature of the ester group, which enhances the electrophilicity of the isocyanate carbon .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl isocyanide
  • Tert-butyl carbamate
  • Tert-butyl ester derivatives

Uniqueness

Tert-butyl 2-isocyanatopropanoate is unique due to the presence of both the tert-butyl ester and isocyanate functional groups. This combination allows for a wide range of chemical reactivity and applications that are not typically observed in compounds with only one of these functional groups .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

tert-butyl 2-isocyanatopropanoate

InChI

InChI=1S/C8H13NO3/c1-6(9-5-10)7(11)12-8(2,3)4/h6H,1-4H3

InChI Key

IQFKFEXZGHIDLM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(C)(C)C)N=C=O

Origin of Product

United States

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